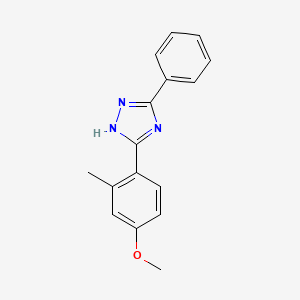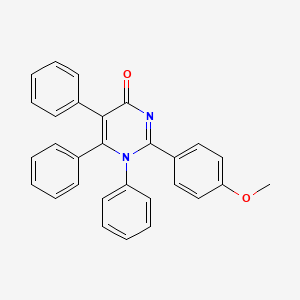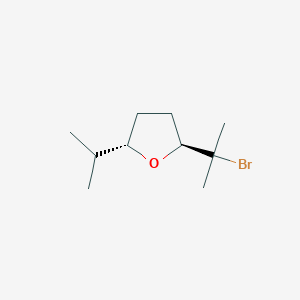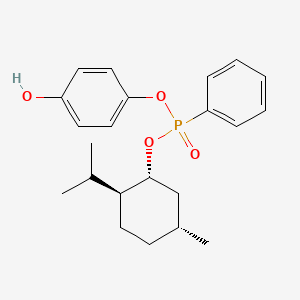
1H-1,2,4-Triazole, 3-(4-methoxy-2-methylphenyl)-5-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,4-Triazole, 3-(4-methoxy-2-methylphenyl)-5-phenyl-: is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a methoxy group and a methyl group on the phenyl ring, as well as a phenyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole, 3-(4-methoxy-2-methylphenyl)-5-phenyl- can be achieved through various methods. One common approach involves the cycloaddition reaction of an organic azide with a terminal alkyne in the presence of a copper(I) catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of ultrasonic-assisted synthesis has also been explored to enhance reaction rates and yields .
化学反応の分析
Types of Reactions: 1H-1,2,4-Triazole, 3-(4-methoxy-2-methylphenyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The compound can undergo substitution reactions where one of the substituents on the triazole ring is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amines or alcohols.
科学的研究の応用
1H-1,2,4-Triazole, 3-(4-methoxy-2-methylphenyl)-5-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1H-1,2,4-Triazole, 3-(4-methoxy-2-methylphenyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds:
- 1H-1,2,4-Triazole, 3-(4-methoxyphenyl)-5-phenyl-
- 1H-1,2,4-Triazole, 3-(4-methylphenyl)-5-phenyl-
- 1H-1,2,4-Triazole, 3-(4-methoxy-2-methylphenyl)-5-(4-methylphenyl)-
Uniqueness: 1H-1,2,4-Triazole, 3-(4-methoxy-2-methylphenyl)-5-phenyl- is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups on the phenyl ring, along with the phenyl group on the triazole ring, provides distinct properties compared to other similar compounds.
特性
| 85303-97-5 | |
分子式 |
C16H15N3O |
分子量 |
265.31 g/mol |
IUPAC名 |
5-(4-methoxy-2-methylphenyl)-3-phenyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C16H15N3O/c1-11-10-13(20-2)8-9-14(11)16-17-15(18-19-16)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,17,18,19) |
InChIキー |
ZHGGSRLTWAJZIQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OC)C2=NC(=NN2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino]ethan-1-ol](/img/structure/B12905411.png)





